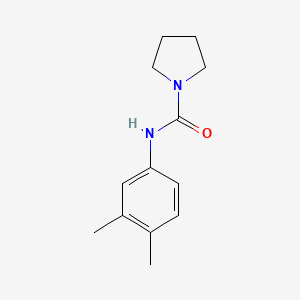![molecular formula C20H20ClFN2O3 B5317609 N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide](/img/structure/B5317609.png)
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide, also known as CEP-1347, is a small molecule that has been extensively studied for its potential therapeutic benefits in various neurological disorders. This compound was initially developed as a potent inhibitor of the c-Jun N-terminal kinase (JNK) pathway, which is a key signaling pathway involved in neuronal cell death and inflammation.
Mécanisme D'action
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide is a potent inhibitor of the JNK pathway, which is activated in response to various stressors, including oxidative stress and inflammation. Activation of the JNK pathway leads to the phosphorylation of various downstream targets, including c-Jun and ATF-2, which can induce neuronal cell death and inflammation. This compound inhibits the JNK pathway by binding to the ATP-binding pocket of JNK, thereby preventing the phosphorylation of downstream targets and reducing neuronal cell death and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of JNK activation, reduction of oxidative stress and inflammation, and promotion of neuronal survival. In preclinical models, this compound has been shown to improve motor function and reduce neuronal cell death in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide in lab experiments is its potent and specific inhibition of the JNK pathway, which allows for the study of the role of this pathway in various neurological disorders. In addition, this compound has been extensively studied in preclinical models, which provides a strong foundation for its use in future studies. However, one of the limitations of using this compound is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide, including the development of more potent and specific JNK inhibitors, the investigation of the role of JNK in various neurological disorders, and the evaluation of the safety and efficacy of this compound in clinical trials. In addition, the combination of this compound with other neuroprotective agents may provide synergistic effects and improve the therapeutic outcomes in various neurological disorders.
Méthodes De Synthèse
The synthesis method of N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide involves several steps, including the condensation of 3-chlorobenzylamine with 3-fluoro-2-methoxybenzoyl chloride to form the intermediate 3-chloro-N-(3-fluoro-2-methoxybenzoyl)benzylamine. This intermediate is then reacted with 5-oxopyrrolidine-3-carboxylic acid to form the final product, this compound. The purity and yield of the final product can be improved by using various purification techniques, such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-{1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-fluoro-2-methoxybenzamide has been extensively studied for its potential therapeutic benefits in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. The JNK pathway has been implicated in the pathogenesis of these disorders, and inhibition of this pathway by this compound has been shown to have neuroprotective effects in various preclinical models. In addition, this compound has been shown to have anti-inflammatory and anti-apoptotic effects, which further contribute to its neuroprotective properties.
Propriétés
IUPAC Name |
N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-3-fluoro-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c1-27-19-16(6-3-7-17(19)22)20(26)23-15-11-18(25)24(12-15)9-8-13-4-2-5-14(21)10-13/h2-7,10,15H,8-9,11-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGGPDLHPPUFUPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)NC2CC(=O)N(C2)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-methoxy-5-[(propylamino)sulfonyl]benzamide](/img/structure/B5317535.png)
![4-[2-(4-chlorophenyl)morpholin-4-yl]butanoic acid](/img/structure/B5317539.png)

![2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5317574.png)
![4-{2-[(4-fluorobenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5317582.png)
![4-[4-(dimethylamino)-5-methylpyrimidin-2-yl]-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5317587.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]piperidin-4-ol](/img/structure/B5317594.png)
![4-{[(2,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B5317597.png)
![N-(4-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5317604.png)
![3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5317617.png)
![methyl 2-({[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B5317625.png)
![2-bromo-4-chloro-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5317629.png)
![N-(3-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5317637.png)
![3-(1H-1,2,3-benzotriazol-1-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B5317653.png)